molecular formula C15H18N2S B2511909 2-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine CAS No. 2034454-83-4

2-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine

Cat. No.: B2511909
CAS No.: 2034454-83-4
M. Wt: 258.38
InChI Key: QUICIYWOBQDNSG-UHFFFAOYSA-N
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Description

2-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine is a heterocyclic compound that contains a pyridine ring, a piperidine ring, and a thiophene ring

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. While some general information about the safety of piperidine derivatives might be available , specific safety and hazard information for “2-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine” was not found in the retrieved papers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic hydrogenation and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with metal catalysts like palladium, platinum, or nickel.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridine or thiophene derivatives.

    Substitution: Alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine is unique due to the combination of the three different heterocyclic rings in its structure. This unique combination imparts specific chemical and biological properties that are not found in the individual components .

Properties

IUPAC Name

2-[(4-thiophen-2-ylpiperidin-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c1-2-8-16-14(4-1)12-17-9-6-13(7-10-17)15-5-3-11-18-15/h1-5,8,11,13H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUICIYWOBQDNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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